molecular formula C19H24N6O3S B2649118 5-acetyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide CAS No. 2034222-75-6

5-acetyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2649118
CAS No.: 2034222-75-6
M. Wt: 416.5
InChI Key: MNLKNNANQUMDOT-UHFFFAOYSA-N
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Description

5-acetyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a triazine ring, and various functional groups including an acetyl group, a morpholino group, and a pyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.

    Attachment of the Morpholino and Pyrrolidinyl Groups: These groups are introduced via nucleophilic substitution reactions, where the triazine ring acts as an electrophile.

    Thiophene Ring Functionalization: The thiophene ring is functionalized with an acetyl group and a carboxamide group through Friedel-Crafts acylation and subsequent amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and cellular pathways due to its ability to interact with various biological targets.

Medicine

In medicinal chemistry, the compound’s structure suggests potential as a pharmacophore for the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional group versatility.

Mechanism of Action

The mechanism of action of 5-acetyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple types of interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    5-acetyl-N-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)thiophene-2-carboxamide: shares similarities with other triazine-based compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for chemical modifications and potential applications across various fields. Its ability to undergo multiple types of chemical reactions and interact with diverse biological targets makes it a valuable compound for research and development.

Properties

IUPAC Name

5-acetyl-N-[(4-morpholin-4-yl-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O3S/c1-13(26)14-4-5-15(29-14)17(27)20-12-16-21-18(24-6-2-3-7-24)23-19(22-16)25-8-10-28-11-9-25/h4-5H,2-3,6-12H2,1H3,(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNLKNNANQUMDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)C(=O)NCC2=NC(=NC(=N2)N3CCOCC3)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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